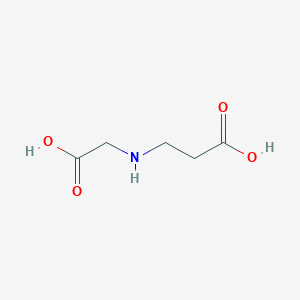
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Übersicht
Beschreibung
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is a chemical compound with the molecular formula C21H40O4 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate consists of 21 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms . The exact arrangement of these atoms forms the unique structure of this compound.Wissenschaftliche Forschungsanwendungen
Aerosol Analysis and Environmental Impact
Research by Jaoui et al. (2005) focuses on the identification and quantification of aerosol polar oxygenated compounds, particularly those bearing carboxylic or hydroxyl groups originating from monoterpenes. This study is crucial for understanding the contribution of biogenic hydrocarbons to the regional and global aerosol burden, which has implications for air quality and climate change modeling. Such research could provide a context for studying 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate if it were to be found as a component of atmospheric aerosols, considering its potential origins from anthropogenic or biogenic activities (Jaoui et al., 2005).
Synthetic Chemistry and Materials Science
In the field of synthetic chemistry, the work of Kubyshkin et al. (2007) on synthesizing rigid analogues of biologically relevant compounds showcases the utility of complex esters and diacids in creating novel structures with potential applications in materials science, drug discovery, and as intermediates in organic synthesis. The methodologies developed could be applicable to the synthesis and functionalization of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate for similar purposes (Kubyshkin et al., 2007).
Biomarkers and Toxicology
Research into the role of fatty acid ethyl esters (FAEEs) in hair as markers of alcohol consumption by Auwärter et al. (2001) demonstrates the potential of ester compounds in toxicological studies and as biomarkers for substance use and exposure. The methodologies for detecting and quantifying such esters could be relevant for studies involving 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate, particularly if it were to be a metabolite or biomarker of exposure to certain chemicals or environmental pollutants (Auwärter et al., 2001).
Polymer Science and Coatings
The development of synthetic polymer coatings for the growth of human embryonic stem cells, as reported by Villa-Diaz et al. (2010), highlights the importance of synthetic esters in biomedical applications. Such research underscores the potential for using complex esters like 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate in the formulation of biocompatible materials, coatings, and matrices for cell culture and tissue engineering (Villa-Diaz et al., 2010).
Eigenschaften
IUPAC Name |
1-O-(2,3-dimethylpentyl) 7-O-(2-ethylpentyl) heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-6-12-19(8-3)16-25-21(23)14-11-9-10-13-20(22)24-15-18(5)17(4)7-2/h17-19H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZANJCUXRKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)COC(=O)CCCCCC(=O)OCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872345 | |
| Record name | 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate | |
CAS RN |
68515-75-3 | |
| Record name | Hexanedioic acid, di-C7-9-branched and linear alkyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methylimidazo[2,1-b]thiazole](/img/structure/B1607133.png)




![13-Bromo-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1607144.png)





